molecular formula C13H11Cl2N B3053171 N-benzyl-3,4-dichloroaniline CAS No. 51597-75-2

N-benzyl-3,4-dichloroaniline

Cat. No.: B3053171
CAS No.: 51597-75-2
M. Wt: 252.14 g/mol
InChI Key: PYRNSWQKFKLMLR-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloroaniline: is an organic compound with the molecular formula C₁₃H₁₁Cl₂N It consists of a benzyl group attached to a 3,4-dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous hydrogenation of halogenated nitroaromatic compounds. This method involves the selective hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline, followed by benzylation .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-dichloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Scientific Research Applications

Chemistry: N-benzyl-3,4-dichloroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, such as herbicides and pesticides .

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichloroaniline involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, leading to disruption of metabolic pathways. The compound’s molecular targets include proteins and nucleic acids, which are crucial for cellular functions .

Comparison with Similar Compounds

    3,4-Dichloroaniline: A precursor in the synthesis of N-benzyl-3,4-dichloroaniline.

    N-benzyl-2,4-dichloroaniline: Another benzylated dichloroaniline with different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other dichloroanilines .

Properties

IUPAC Name

N-benzyl-3,4-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNSWQKFKLMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359467
Record name Benzenemethanamine, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51597-75-2
Record name Benzenemethanamine, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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